![molecular formula C32H30O4S3 B2741186 1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882749-71-5](/img/structure/B2741186.png)
1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
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Description
1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a useful research compound. Its molecular formula is C32H30O4S3 and its molecular weight is 574.77. The purity is usually 95%.
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Scientific Research Applications
Biotransformation with Helminthosporium Species
Single biotransformations of related β-ketosulfides by the fungus Helminthosporium species NRRL 4671 have been shown to result in sulfur oxidation to the sulfoxide and carbonyl reduction to the alcohol, demonstrating a potential application of this compound in biocatalytic processes. This work illustrates the specific biotransformation capabilities of fungal species towards complex organosulfur compounds, hinting at its utility in synthesizing chiral sulfoxides from ketosulfides (Holland, Ihasz, & Lounsbery, 2002).
Development of Proton Exchange Membranes
Research into sulfonated poly(arylene ether sulfone) copolymers, which can be synthesized from compounds with methoxy groups through aromatic nucleophilic substitution reactions, indicates their promise as proton exchange membrane (PEM) materials for fuel cells. These materials exhibit high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation. This highlights the relevance of such organosulfur compounds in the synthesis of advanced materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Synthesis of Complex Organic Molecules
The reactions of certain furanones with nitrogen-containing binucleophilic agents demonstrate the compound's utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science. This research provides a foundation for the development of novel synthetic routes to create diverse organic structures, illustrating the compound's importance in organic synthesis (Kosolapova et al., 2013).
Oxidation Reactions with High Valent Oxoruthenium Compounds
The oxidation of methoxy substituted benzyl phenyl sulfides by high valent oxoruthenium compounds, leading to the formation of sulfoxides and sulfones, showcases the chemical's role in oxidation reactions. This insight is valuable for understanding the mechanisms of oxidative transformations in organic chemistry, especially those involving organosulfur compounds (Lai, Lepage, & Lee, 2002).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[4-[3-(4-methoxyphenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O4S3/c1-35-25-7-3-23(4-8-25)31(33)19-21-37-27-11-15-29(16-12-27)39-30-17-13-28(14-18-30)38-22-20-32(34)24-5-9-26(36-2)10-6-24/h3-18H,19-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDUAUKSBUDWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone |
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